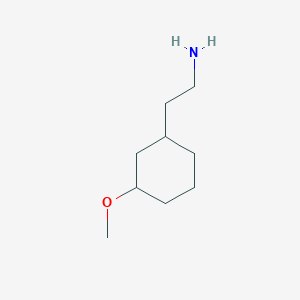

2-(3-Methoxycyclohexyl)ethan-1-amine

CAS No.:

Cat. No.: VC15786948

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19NO |

|---|---|

| Molecular Weight | 157.25 g/mol |

| IUPAC Name | 2-(3-methoxycyclohexyl)ethanamine |

| Standard InChI | InChI=1S/C9H19NO/c1-11-9-4-2-3-8(7-9)5-6-10/h8-9H,2-7,10H2,1H3 |

| Standard InChI Key | USZBUYZDFXDLIW-UHFFFAOYSA-N |

| Canonical SMILES | COC1CCCC(C1)CCN |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(3-Methoxycyclohexyl)ethan-1-amine, systematically named 2-(3-methoxycyclohexyl)ethanamine under IUPAC nomenclature , features a cyclohexane ring with a methoxy (-OCH) group at the 3-position and a two-carbon ethylamine chain (-CHCHNH) attached to the cyclohexyl moiety. Its SMILES notation (COC1CCCC(C1)CCN) and InChIKey (USZBUYZDFXDLIW-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Molecular Identity

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 157.25 g/mol | |

| IUPAC Name | 2-(3-methoxycyclohexyl)ethanamine | |

| SMILES | COC1CCCC(C1)CCN | |

| InChIKey | USZBUYZDFXDLIW-UHFFFAOYSA-N |

Stereochemical Considerations

The cyclohexane ring adopts a chair conformation, with the methoxy group occupying an equatorial position to minimize steric strain . The ethylamine side chain extends outward, enabling interactions with biological targets or catalytic surfaces. Computational models predict a hydrogen bond donor count of 1 (amine group) and a hydrogen bond acceptor count of 2 (amine and methoxy groups) , critical for understanding its solubility and reactivity.

Synthesis and Manufacturing

Industrial-Scale Production

Batch processes in nitrogen-atmosphere reactors are standard, with yields optimized by controlling temperature (0–25°C) and stoichiometric ratios . Continuous-flow systems may enhance efficiency for large-scale manufacturing.

Table 2: Key Synthesis Parameters

| Parameter | Condition | Source |

|---|---|---|

| Solvent | THF/Hexane | |

| Reducing Agent | NaBH₄ | |

| Reaction Temperature | 0°C to Ambient | |

| Yield | 14–83% (Depending on Substrate) |

Physicochemical Properties

Computed Properties

PubChem-derived data highlight a calculated XLogP3 of 1.2 , indicating moderate lipophilicity. The compound’s polar surface area (45.2 Ų) and rotatable bond count (3) suggest favorable membrane permeability, a desirable trait in drug candidates.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous cyclohexyl amines provide insights into expected signals:

-

H NMR: δ 3.3–3.5 ppm (methoxy protons), δ 2.7–2.9 ppm (amine-adjacent CH) .

-

C NMR: δ 57 ppm (methoxy carbon), δ 45–50 ppm (cyclohexyl carbons) .

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 157.25 ([M + H]) .

Applications in Scientific Research

Medicinal Chemistry

The methoxycyclohexyl moiety mimics natural product scaffolds, enabling applications in:

-

Receptor Targeting: As a serotonin or dopamine receptor modulator.

-

Prodrug Development: Functionalization of the amine group for controlled drug release .

Material Science

Surface-functionalized nanoparticles incorporating this amine exhibit enhanced stability in organic solvents , relevant to catalysis and polymer engineering.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume